1-(2-Aminoethyl)-4-methylpiperazine Hydrochloride
Overview
Description
1-(2-Aminoethyl)-4-methylpiperazine Hydrochloride is a chemical compound that belongs to the class of piperazine derivatives. It is commonly used in various scientific research applications due to its unique chemical properties. The compound is characterized by the presence of an aminoethyl group and a methyl group attached to a piperazine ring, with the hydrochloride salt form enhancing its solubility in water.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Aminoethyl)-4-methylpiperazine Hydrochloride typically involves the reaction of 4-methylpiperazine with 2-chloroethylamine hydrochloride under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the temperature maintained between 50-70°C to facilitate the nucleophilic substitution reaction. The product is then purified through recrystallization or chromatography to obtain the hydrochloride salt form.
Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure consistent product quality. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is subjected to rigorous quality control measures to ensure its purity and suitability for various applications.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Aminoethyl)-4-methylpiperazine Hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to convert the compound into its reduced forms.
Substitution: The amino and methyl groups on the piperazine ring can undergo substitution reactions with various electrophiles, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; reaction conditions typically involve mild temperatures and aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually conducted in anhydrous solvents such as tetrahydrofuran or ethanol.
Substitution: Electrophiles such as alkyl halides, acyl chlorides; reactions are carried out under basic or acidic conditions depending on the nature of the electrophile.
Major Products Formed:
Oxidation: N-oxides of 1-(2-Aminoethyl)-4-methylpiperazine.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Various substituted derivatives with different functional groups attached to the piperazine ring.
Scientific Research Applications
1-(2-Aminoethyl)-4-methylpiperazine Hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme kinetics and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 1-(2-Aminoethyl)-4-methylpiperazine Hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. For example, it may bind to neurotransmitter receptors in the brain, altering neuronal signaling and potentially exhibiting therapeutic effects in neurological conditions.
Comparison with Similar Compounds
- 1-(2-Hydroxyethyl)-4-methylpiperazine Hydrochloride
- 1-(2-Aminoethyl)piperazine Hydrochloride
- 4-Methylpiperazine
Comparison: 1-(2-Aminoethyl)-4-methylpiperazine Hydrochloride is unique due to the presence of both an aminoethyl group and a methyl group on the piperazine ring. This structural feature imparts distinct chemical and biological properties, making it more versatile in various applications compared to its similar compounds. For instance, the aminoethyl group enhances its ability to form hydrogen bonds, increasing its solubility and reactivity in aqueous environments.
Properties
IUPAC Name |
2-(4-methylpiperazin-1-yl)ethanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17N3.ClH/c1-9-4-6-10(3-2-8)7-5-9;/h2-8H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGJPTLVFRDJLHM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CCN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
646051-17-4 | |
Record name | 1-(2-Aminoethyl)-4-methylpiperazine Hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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